molecular formula C15H20BrNO2 B12817031 tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12817031
M. Wt: 326.23 g/mol
InChI Key: APVHVIFRDSLZKP-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 5th position of the isoquinoline ring.

    Methylation: Addition of a methyl group at the 7th position.

    Formation of the tert-Butyl Ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions might convert the compound into dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups at the 5th position.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 5-bromo-7-methylisoquinoline-2-carboxylate

Uniqueness

The unique combination of the bromine and methyl groups at specific positions, along with the tert-butyl ester, gives tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate distinct chemical and physical properties

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 5-bromo-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-7-11-9-17(14(18)19-15(2,3)4)6-5-12(11)13(16)8-10/h7-8H,5-6,9H2,1-4H3

InChI Key

APVHVIFRDSLZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C(=C1)Br

Origin of Product

United States

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